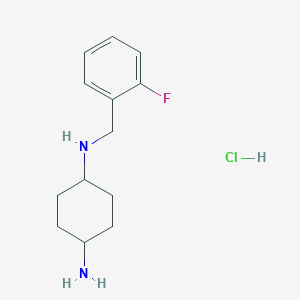

N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride

Description

N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride is a substituted cyclohexane-1,4-diamine derivative with a 2-fluorobenzyl group attached to the primary amine. The compound has the molecular formula C13H19ClFN2 and a molecular weight of 258.11 g/mol (exact mass: 258.1106) . Its stereochemistry is specified as (1R,4R) in the trans configuration, which is critical for its biological interactions.

Properties

IUPAC Name |

4-N-[(2-fluorophenyl)methyl]cyclohexane-1,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2.ClH/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12;/h1-4,11-12,16H,5-9,15H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCKDRWYQYGZMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NCC2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride typically involves the following steps:

Benzylamine Formation: The starting material, 2-fluorobenzyl chloride, is reacted with cyclohexane-1,4-diamine under controlled conditions to form the benzylamine derivative.

Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions involving large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

Substitution: Substitution reactions can occur at various positions on the benzyl or cyclohexane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Various oxo derivatives, depending on the specific oxidation conditions.

Reduction Products: Reduced forms of the compound, which may include different functional groups.

Substitution Products: Substituted derivatives with different substituents on the benzyl or cyclohexane ring.

Scientific Research Applications

N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom on the benzyl group plays a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs, highlighting substituent variations, molecular data, and stereochemistry:

| Compound Name | Substituent Position/Halogen | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Stereochemistry |

|---|---|---|---|---|---|

| N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine HCl | 2-Fluorobenzyl | C13H19ClFN2 | 258.11 | - | (1R,4R) |

| N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine HCl | 2-Chlorobenzyl | C13H19Cl2N2 | 275.22 | 1353985-18-8 | (1R,4R) |

| N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine HCl | 3-Chlorobenzyl | C13H19Cl2N2 | 275.22 | 1366386-58-4 | (1r,4r) |

| N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine HCl | 4-Fluorobenzyl | C13H19ClFN2 | 258.11 | 80070203 | (1r,4r) |

| N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine HCl | 2-Phenylcyclopropyl | C15H24Cl2N2 | 303.27 | 1431326-61-2 | trans-(1R,2S) |

| N1-(Pyridin-3-ylmethyl)cyclohexane-1,4-diamine HCl | Pyridin-3-ylmethyl | C12H20ClN3 | 241.77 | 1420812-25-4 | (1R,4r) |

Key Observations :

- Fluorine’s electronegativity increases polarity, affecting solubility and metabolic stability.

- Positional Isomerism : 2-Fluoro and 4-fluoro analogs (Catalog ID 80070203) share the same molecular weight but differ in substituent placement, which can alter pharmacokinetics and target engagement .

- Stereochemistry : The (1R,4R) configuration is critical for activity in opioid receptor modulation, as racemic mixtures (e.g., (1R,4R)) show reduced efficacy .

LSD1 Inhibition (Epigenetic Modulation)

While direct data for the 2-fluorobenzyl derivative is unavailable, structurally related compounds like N1-(2-phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride (IC50 < 10 µM) demonstrate potent LSD1 inhibition, surpassing tranylcypromine (IC50 = 35,610 µM) . Fluorinated analogs may exhibit enhanced blood-brain barrier penetration due to fluorine’s lipophilicity.

Opioid Receptor Modulation

Substituted cyclohexane-1,4-diamines, including 2-chlorobenzyl derivatives, show affinity for ORL1 receptors, implicated in pain management and anxiety disorders. Fluorine’s electron-withdrawing effects could stabilize receptor-ligand interactions compared to chlorine .

Biological Activity

N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings surrounding this compound, providing an authoritative overview based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : C13H20ClFN2

- Molecular Weight : 258.76 g/mol

- Stereochemistry : Classified as (1R*,4R*), featuring a cyclohexane ring with a fluorobenzyl group and two amine functionalities.

The presence of the fluorine atom in the benzyl group is critical for enhancing the compound's binding affinity to biological targets, influencing its pharmacological profile.

This compound exerts its biological effects through interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances the compound's ability to bind selectively to these targets, which may include:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that derivatives of cyclohexane-1,4-diamines exhibit significant antimicrobial properties. A study assessing related compounds found that certain derivatives had minimum inhibitory concentration (MIC) values ranging from to , outperforming tetracycline against various bacterial strains .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound A | 0.0005 | Gram-positive |

| Compound B | 0.032 | Gram-negative |

| Tetracycline | 0.5 | Standard |

Anticancer Potential

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest it may inhibit cell growth in several cancer cell lines, although further research is necessary to fully elucidate its mechanisms of action.

Study 1: Structure-Activity Relationship

A comparative study focused on related cyclohexane derivatives highlighted the importance of structural modifications in enhancing biological activity. The presence of substituents like fluorine significantly impacted antimicrobial efficacy and cytotoxicity against cancer cells .

Study 2: In Vivo Efficacy

In vivo studies are needed to confirm the efficacy observed in vitro. Early-stage trials have suggested promising results in animal models, indicating potential therapeutic applications in treating infections and tumors .

Q & A

Q. What structural features of N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride influence its physicochemical properties?

The compound’s fluorobenzyl group enhances lipophilicity and metabolic stability, while the cyclohexane diamine backbone contributes to conformational flexibility. Stereochemistry (cis vs. trans isomers) affects solubility and intermolecular interactions, as seen in analogs like (1R,4R)-N-(2-Fluoro-benzyl)-cyclohexane-1,4-diamine hydrochloride . Exact mass data (258.1106 Da) and NMR analysis (e.g., coupling constants in cyclohexane derivatives) can resolve structural ambiguities .

Q. What purification methods are effective for isolating this compound?

Recrystallization using polar aprotic solvents (e.g., THF) and column chromatography with silica gel are common. Purity validation via HPLC (95%+ thresholds, as in commercial analogs) ensures minimal impurities, while mass spectrometry confirms molecular integrity .

Q. How can researchers verify the stereochemical configuration of the cyclohexane diamine core?

Chiral HPLC or capillary electrophoresis separates enantiomers. X-ray crystallography (e.g., triclinic P1 lattice parameters in related diamines) provides definitive structural confirmation . For NMR, diastereotopic proton splitting in the cyclohexane ring and fluorine coupling patterns in the benzyl group aid assignment .

Advanced Research Questions

Q. How can synthesis protocols be optimized to enhance enantiomeric purity?

Use chiral auxiliaries or enantioselective catalysts during the benzylation of cyclohexane-1,4-diamine. Protective strategies (e.g., Boc-protected intermediates, as in 1-N-Boc-cis-1,4-cyclohexyldiamine) prevent racemization . Reaction conditions (e.g., anhydrous THF, controlled temperature) minimize side reactions, as demonstrated in diisonicotinamide synthesis .

Q. What strategies resolve discrepancies in biological activity across studies?

Validate stereochemical purity (cis/trans ratios) via chiral analysis . Compare batch-to-batch consistency using LC-MS and assess cytotoxicity in parallel with target assays. For example, trans-N1-(2-Phenylcyclopropyl) analogs show structure-dependent bioactivity, highlighting the need for rigorous isomer characterization .

Q. Which in vitro models are suitable for neuropharmacological evaluation of this compound?

Primary neuronal cultures or SH-SY5Y cells can assess neuroprotection or receptor modulation. Structural analogs like iadademstat (a trans-cyclohexane diamine derivative) were tested in hematopoietic stem cell models, suggesting assays for kinase inhibition or epigenetic regulation . Dose-response studies should include controls for fluorobenzyl-mediated off-target effects (e.g., CYP450 inhibition).

Q. How do solvent and pH conditions affect NMR spectral interpretation?

Deuterochloroform (CDCl₃) or DMSO-d₆ solvents shift resonance peaks for the fluorobenzyl group (δ 6.8–7.2 ppm) and cyclohexane protons (δ 1.2–2.5 ppm). Acidic conditions protonate the amine, broadening signals; basification sharpens peaks but may alter conformation. Refer to ¹³C NMR data for (1R,4R)-N1-(benzothiazol-2-yl)cyclohexane-1,4-diamine for comparative analysis .

Q. What computational methods predict the compound’s binding affinity for biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations model interactions with amine receptors or enzymes. Parameterize fluorine’s electronegativity and cyclohexane’s chair conformations using force fields like AMBER. Compare results with experimental IC₅₀ values from analogs like apraclonidine hydrochloride, an α₂-adrenergic agonist .

Methodological Notes

- Data Contradiction Analysis : Cross-validate HPLC purity with elemental analysis (C, H, N) and HRMS to rule out salt stoichiometry errors (e.g., hydrochloride vs. dihydrochloride forms) .

- Experimental Design : For bioactivity studies, include enantiomerically pure controls and assess metabolic stability using liver microsomes, as fluorinated compounds often exhibit prolonged half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.